molecular formula C18H15F4N5O B5980469 N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5980469
M. Wt: 393.3 g/mol
InChI Key: DOFXGGZDTLHDSL-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine under reflux in 1-propanol can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of fluorinated aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N5O/c19-11-4-1-2-6-15(11)27-14-7-3-5-12(10(14)9-23-27)24-17(28)13-8-16(26-25-13)18(20,21)22/h1-2,4,6,8-9,12H,3,5,7H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFXGGZDTLHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)NC(=O)C4=NNC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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